molecular formula C27H27ClN4O3 B11674637 3-chloro-N-{3-[(1E)-1-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide

3-chloro-N-{3-[(1E)-1-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide

Cat. No.: B11674637
M. Wt: 491.0 g/mol
InChI Key: PRTCADPGZGBSTG-NDZAJKAJSA-N
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Description

3-Chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group and a morpholine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions. For example, 4-(chloromethyl)morpholine can react with a phenylamine derivative to form the desired morpholine-substituted intermediate.

    Coupling Reactions: The final step involves coupling the morpholine-substituted intermediate with the benzamide core. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imine or amide functionalities, potentially converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-Chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead molecule for developing new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s unique structure may make it suitable for developing novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance its binding affinity and specificity, while the chloro group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-{3-[(1E)-1-[({4-[(piperidin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide: Similar structure but with a piperidine moiety instead of morpholine.

    3-Chloro-N-{3-[(1E)-1-[({4-[(pyrrolidin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide: Contains a pyrrolidine moiety.

Uniqueness

The presence of the morpholine moiety in 3-chloro-N-{3-[(1E)-1-[({4-[(morpholin-4-yl)methyl]phenyl}formamido)imino]ethyl]phenyl}benzamide distinguishes it from similar compounds. Morpholine can enhance water solubility and improve pharmacokinetic properties, making this compound potentially more effective in certain applications.

Properties

Molecular Formula

C27H27ClN4O3

Molecular Weight

491.0 g/mol

IUPAC Name

3-chloro-N-[3-[(E)-C-methyl-N-[[4-(morpholin-4-ylmethyl)benzoyl]amino]carbonimidoyl]phenyl]benzamide

InChI

InChI=1S/C27H27ClN4O3/c1-19(22-4-3-7-25(17-22)29-26(33)23-5-2-6-24(28)16-23)30-31-27(34)21-10-8-20(9-11-21)18-32-12-14-35-15-13-32/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,31,34)/b30-19+

InChI Key

PRTCADPGZGBSTG-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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